(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid is an organic compound characterized by the presence of a cyclopentene ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentene with acrolein in the presence of a catalyst to form the desired product. The reaction conditions typically include:
Catalyst: Palladium on carbon
Solvent: Tetrahydrofuran
Temperature: 60-80°C
Reaction Time: 12-24 hours
Another method involves the use of cyclopentadiene and maleic anhydride in a Diels-Alder reaction followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Key parameters include:
Catalyst: Heterogeneous catalysts such as palladium or platinum
Temperature: 100-150°C
Pressure: 1-5 atm
Solvent: Industrial solvents like toluene or xylene
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding saturated carboxylic acid.
Substitution: Electrophilic substitution reactions can occur at the cyclopentene ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Cyclopent-1-en-1-yl carboxylic acid or cyclopentanone.
Reduction: (2E)-3-(cyclopentyl)prop-2-enoic acid.
Substitution: Halogenated or alkylated cyclopentene derivatives.
Scientific Research Applications
(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(cyclopentyl)prop-2-enoic acid
- Cyclopent-1-en-1-yl carboxylic acid
- Cyclopentanone
Uniqueness
(2E)-3-(cyclopent-1-en-1-yl)prop-2-enoic acid is unique due to its combination of a cyclopentene ring and a propenoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the double bond in the propenoic acid moiety allows for additional chemical modifications and functionalization, enhancing its versatility in various applications.
Properties
CAS No. |
148918-93-8 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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